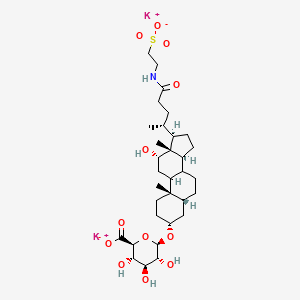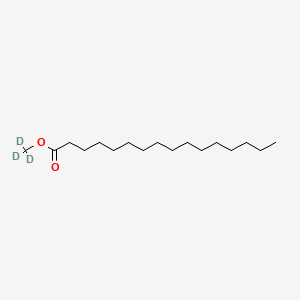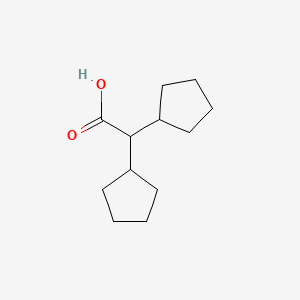
4-Nonylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nonylbenzenethiol is an organic compound with the molecular formula C15H24S. It is a derivative of benzene, where a nonyl group (a nine-carbon alkyl chain) is attached to the benzene ring, and a thiol group (-SH) is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nonylbenzenethiol can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with nonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting nonylbenzene is then subjected to thiolation using thiourea followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nonylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form nonylbenzene.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium hydrosulfide (NaHS) can be employed for substitution reactions
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Nonylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nonylbenzenethiol has several applications in scientific research:
Biology: It can be used in the study of thiol-based biochemical processes and as a probe for detecting thiol groups in biological systems.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mécanisme D'action
The mechanism of action of 4-Nonylbenzenethiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its role as a nucleophile in substitution reactions and as a reducing agent. The molecular targets and pathways involved include interactions with electrophilic centers in other molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nonylphenol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Nonylbenzoic Acid: Contains a carboxyl group (-COOH) instead of a thiol group.
4-Nonylbenzyl Alcohol: Features a hydroxymethyl group (-CH2OH) instead of a thiol group.
Uniqueness
4-Nonylbenzenethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. The thiol group makes it a valuable compound in nucleophilic substitution reactions and as a reducing agent, distinguishing it from similar compounds with different functional groups .
Propriétés
Numéro CAS |
4527-49-5 |
|---|---|
Formule moléculaire |
C15H24S |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
4-nonylbenzenethiol |
InChI |
InChI=1S/C15H24S/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 |
Clé InChI |
FZXZNIDUTACSLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)

